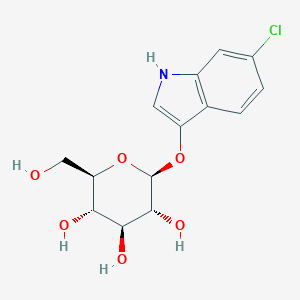

6-Chloro-3-indolyl-beta-D-galactopyranoside

Description

The exact mass of the compound (2S,3R,4S,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-MBJXGIAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930006 |

Source

|

| Record name | 6-Chloro-1H-indol-3-yl hexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138182-21-5 |

Source

|

| Record name | 6-Chloro-1H-indol-3-yl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138182-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-3-yl hexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Galactopyranoside, 6-chloro-1H-indol-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3-indolyl-beta-D-galactopyranoside (Salmon-Gal)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-indolyl-beta-D-galactopyranoside, commonly known as Salmon-Gal, is a chromogenic substrate for the enzyme β-galactosidase. This synthetic glycoside is an invaluable tool in molecular biology, microbiology, and cellular biology for the detection of β-galactosidase activity. Upon enzymatic cleavage, Salmon-Gal releases a 6-chloro-3-hydroxyindole moiety that subsequently undergoes dimerization and oxidation to form an insoluble, salmon-colored precipitate. This distinct colorimetric output provides a clear and reliable method for identifying cells expressing active β-galactosidase, making it a popular alternative to the more traditional X-Gal in various screening assays. This guide provides a comprehensive overview of the core properties, mechanism of action, and experimental applications of Salmon-Gal.

Core Properties

This compound is a stable, water-soluble compound at physiological pH. Its key physical and chemical properties are summarized below for easy reference.

| Property | Value |

| Synonyms | Salmon-Gal, Rose-Gal, 6-Chloro-3-indoxyl-β-D-galactopyranoside |

| CAS Number | 138182-21-5 |

| Molecular Formula | C₁₄H₁₆ClNO₆ |

| Molecular Weight | 329.73 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 188-190 °C |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Insoluble in water. |

| Storage Conditions | Store desiccated at -20°C, protected from light. |

Mechanism of Action: Enzymatic Hydrolysis and Color Formation

The utility of Salmon-Gal as a reporter molecule lies in its specific interaction with β-galactosidase. The enzymatic reaction and subsequent color formation proceed in a two-step process.

First, β-galactosidase catalyzes the hydrolysis of the β-glycosidic bond in Salmon-Gal. This cleavage releases D-galactose and a 6-chloro-3-hydroxyindole intermediate. In the second step, this intermediate undergoes spontaneous dimerization and oxidation in the presence of an oxidizing agent (typically atmospheric oxygen or an added agent like potassium ferricyanide) to form the final insoluble, salmon-colored precipitate, 5,5'-dichloro-indigo-1,1'-dione.

Figure 1. Enzymatic cleavage of Salmon-Gal and subsequent color formation.

Experimental Protocols

The primary application of Salmon-Gal is as a chromogenic indicator for β-galactosidase activity, most notably in bacterial colony screening, a technique analogous to the widely used blue-white screening with X-Gal.

Preparation of Stock Solution

A concentrated stock solution of Salmon-Gal is prepared for convenient addition to growth media or other assay solutions.

-

Reagents:

-

This compound (Salmon-Gal)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Weigh out the desired amount of Salmon-Gal powder.

-

In a sterile, light-protected container (e.g., an amber microcentrifuge tube), dissolve the Salmon-Gal in DMF or DMSO to a final concentration of 20 mg/mL.

-

Vortex until the powder is completely dissolved.

-

Store the stock solution at -20°C, protected from light. The solution is stable for several months under these conditions.

-

Bacterial Colony Screening (Salmon-White Screening)

This protocol outlines the use of Salmon-Gal for identifying recombinant bacterial colonies following a cloning procedure that utilizes the lacZα complementation system. In this system, successful insertion of a DNA fragment into the lacZα gene disrupts the production of a functional β-galactosidase.

-

Principle:

-

Non-recombinant colonies (vector without insert): Possess a functional lacZα gene, produce active β-galactosidase, cleave Salmon-Gal, and appear salmon-colored .

-

Recombinant colonies (vector with insert): Have a disrupted lacZα gene, do not produce functional β-galactosidase, do not cleave Salmon-Gal, and appear white .

-

-

Materials:

-

Luria-Bertani (LB) agar plates containing the appropriate antibiotic.

-

Salmon-Gal stock solution (20 mg/mL in DMF or DMSO).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 100 mM). IPTG is a non-metabolizable inducer of the lac operon.

-

Transformed bacterial cells.

-

-

Procedure (Spreading Method):

-

Pre-warm the LB agar plates containing the selective antibiotic to 37°C.

-

Pipette 40 µL of the 20 mg/mL Salmon-Gal stock solution onto the surface of each plate.

-

Pipette 10-40 µL of the 100 mM IPTG stock solution onto the surface of each plate.

-

Using a sterile spreader, evenly distribute the Salmon-Gal and IPTG solutions across the entire surface of the agar.

-

Allow the plates to dry for approximately 30 minutes at 37°C, or until the liquid has been absorbed.

-

Plate the transformed bacterial cells onto the prepared plates.

-

Incubate the plates overnight (16-18 hours) at 37°C.

-

Examine the plates for salmon-colored and white colonies. Select the white colonies for further analysis.

-

Figure 2. Experimental workflow for salmon-white screening of bacterial colonies.

Applications in Research and Development

The distinct color change and reliability of Salmon-Gal make it a versatile tool in various research and development settings.

-

Molecular Cloning: As detailed above, Salmon-Gal is a key reagent for the visual identification of recombinant bacterial colonies in cloning experiments that employ α-complementation.

-

Gene Expression Studies: The lacZ gene, which encodes β-galactosidase, is a widely used reporter gene. Salmon-Gal can be used to visualize the expression of a gene of interest that has been fused to the lacZ reporter. The intensity of the salmon color can provide a qualitative or semi-quantitative measure of gene expression levels in cells and tissues.

-

Enzyme Assays: Salmon-Gal serves as a specific substrate for quantifying β-galactosidase activity in purified enzyme preparations or cell lysates. The rate of color formation can be measured spectrophotometrically to determine enzymatic kinetics.

-

Diagnostics: In clinical and environmental microbiology, Salmon-Gal can be incorporated into selective media to differentiate between bacterial species based on their ability to produce β-galactosidase. For example, it can aid in the identification of coliform bacteria.

-

Drug Discovery: In high-throughput screening assays, the β-galactosidase/Salmon-Gal system can be used as a reporter to identify compounds that modulate specific cellular pathways or gene expression.

Conclusion

This compound (Salmon-Gal) is a robust and effective chromogenic substrate for the detection of β-galactosidase activity. Its ability to produce a distinct salmon-colored precipitate offers a clear and easily interpretable readout in a variety of molecular and cellular biology applications. For researchers and professionals in drug development, a thorough understanding of its properties and experimental protocols is essential for its successful implementation in screening assays and gene expression studies. The methodologies and data presented in this guide provide a solid foundation for the effective use of this valuable research tool.

The Core Mechanism of 6-Chloro-3-indolyl-β-D-galactopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action for 6-chloro-3-indolyl-β-D-galactopyranoside, a crucial chromogenic substrate for the enzyme β-galactosidase. Widely utilized in molecular biology, enzymology, and diagnostics, its unique properties offer distinct advantages in various research applications.

Introduction: An Alternative to the Classic X-Gal

6-Chloro-3-indolyl-β-D-galactopyranoside, commonly known as Salmon-Gal (S-Gal), is a synthetic glycoside that serves as a substrate for the enzyme β-galactosidase.[1][2] This enzyme, encoded by the lacZ gene, plays a pivotal role in molecular cloning as a reporter gene.[3] Like its more famous counterpart, X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), Salmon-Gal is used to visually identify enzymatic activity.[4][5] However, instead of the classic blue color produced by X-Gal, the enzymatic cleavage of Salmon-Gal results in a distinct salmon-pink precipitate.[1][2] This color variation can be advantageous for comparative or secondary screening assays.[4]

Core Mechanism of Action: Enzymatic Cleavage and Chromogenesis

The detection of β-galactosidase activity using Salmon-Gal is a two-step process involving enzymatic hydrolysis followed by oxidative dimerization.

Step 1: Enzymatic Hydrolysis The process begins when β-galactosidase recognizes and binds to the galactose moiety of the Salmon-Gal molecule. The enzyme then catalyzes the hydrolytic cleavage of the β-glycosidic bond.[3][5] This reaction releases two products: a molecule of D-galactose and the colorless, unstable intermediate, 6-chloro-3-hydroxyindole (6-chloro-indoxyl).

Step 2: Oxidative Dimerization The newly formed 6-chloro-indoxyl is highly reactive. In the presence of oxygen, it undergoes spontaneous dimerization and oxidation. This reaction links two indoxyl molecules, resulting in the formation of 6,6'-dichloro-indigo, an insoluble, salmon-colored precipitate.[1][2] The localized deposition of this precipitate within a bacterial colony or at the site of enzymatic activity allows for direct visual identification.

The overall reaction pathway is visualized in the diagram below.

Comparison with X-Gal

While the mechanism is analogous, the substitution pattern on the indole ring distinguishes Salmon-Gal from X-Gal, leading to different colored products. This and other key properties are summarized below.

| Property | 6-Chloro-3-indolyl-β-D-galactopyranoside (Salmon-Gal) | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) |

| CAS Number | 138182-21-5[1][6] | 7240-90-6[5][7] |

| Molecular Formula | C₁₄H₁₆ClNO₆[1][6][8] | C₁₄H₁₅BrClNO₆[5][7][9] |

| Molecular Weight | 329.74 g/mol [1][8] | 408.63 g/mol [7][9] |

| Enzyme Product | Insoluble Salmon/Rose Precipitate[1][2] | Insoluble Blue Precipitate[5][7][10] |

| Sensitivity | Reported to be more sensitive than X-Gal in some applications, such as early mouse embryo studies.[10] | Standard substrate for blue-white screening.[5][10] |

Experimental Protocols & Applications

Salmon-Gal is primarily used as a chromogenic indicator in molecular biology, particularly for "blue-white screening" (or "salmon-white screening" in this case) to identify recombinant bacterial colonies.

Salmon-White Colony Screening

This technique is used to differentiate bacterial colonies that carry a recombinant plasmid from those with a non-recombinant plasmid. The screening relies on the principle of insertional inactivation of the lacZα gene fragment.

Workflow Diagram:

Detailed Protocol:

-

Prepare LB Agar Plates: Prepare standard Luria-Bertani (LB) agar and autoclave. Allow the medium to cool to approximately 50-55°C.

-

Add Supplements: To the molten agar, add the appropriate antibiotic for plasmid selection. Then, add the following sterile solutions to the final concentrations indicated:

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside): 100 µM. IPTG is a non-metabolizable inducer of the lac operon, required for expression of the lacZα gene.[4]

-

Salmon-Gal: 20-40 µg/mL. Prepare a stock solution of 20 mg/mL in dimethylformamide (DMF).

-

-

Plate and Solidify: Pour the plates and allow them to solidify. Store at 4°C, protected from light, for up to one month.

-

Plate Transformed Bacteria: Plate the bacterial transformation mixture onto the prepared plates.

-

Incubate: Incubate the plates inverted at 37°C for 16-24 hours.

-

Analyze Results:

-

Salmon Colonies: These colonies contain a functional β-galactosidase enzyme, indicating the presence of a non-recombinant plasmid (i.e., the lacZα gene is intact).[4]

-

White Colonies: These colonies harbor a recombinant plasmid where the inserted DNA has disrupted the lacZα gene, preventing the production of a functional β-galactosidase. These are typically the colonies of interest for further screening.

-

Enhanced Detection with NBT

For faster results and a different color profile, Salmon-Gal can be used in conjunction with nitroblue tetrazolium salt (NBT). This combination yields a distinct, dark purple precipitate, which may offer clearer contrast in some applications.[4]

Conclusion

6-Chloro-3-indolyl-β-D-galactopyranoside is a valuable and versatile chromogenic substrate. Its mechanism of action, centered on the β-galactosidase-mediated release of an indolyl moiety that subsequently dimerizes into a salmon-colored precipitate, provides a reliable method for detecting enzymatic activity. As an alternative to X-Gal, it offers a different colorimetric endpoint and has shown higher sensitivity in certain biological contexts, making it an important tool for researchers in gene expression studies, cloning, and enzyme assays.[10][11]

References

- 1. 6-Chloro-3-indoxyl-beta-D-galactopyranoside | 138182-21-5 | C-5000 [biosynth.com]

- 2. 6-Chloro-3-Indolyl-β-D-Galactopyranoside [inalcopharm.com]

- 3. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. X-gal - Wikipedia [en.wikipedia.org]

- 6. 6-Chloro-3-indolyl-beta-D-galactopyranoside, 98% 0.1 g | Request for Quote [thermofisher.com]

- 7. biotium.com [biotium.com]

- 8. This compound | C14H16ClNO6 | CID 10286593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. X-Gal | C14H15BrClNO6 | CID 65181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 6-Chloro-3-indolyl-β-D-galactopyranoside (Salmon-Gal)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-3-indolyl-β-D-galactopyranoside, commonly known as Salmon-Gal. It is a chromogenic substrate for the enzyme β-galactosidase, widely utilized in molecular biology and microbiology for the visual detection of enzymatic activity. This document details its chemical properties, mechanism of action, applications, and provides detailed protocols for its use.

Core Product Information

6-Chloro-3-indolyl-β-D-galactopyranoside is a synthetic glycoside that, upon hydrolysis by β-galactosidase, yields galactose and a 6-chloro-3-indoxyl moiety. The indoxyl derivative then undergoes oxidation to form a salmon-colored, insoluble precipitate. This distinct color provides a clear visual marker for identifying cells or colonies expressing a functional β-galactosidase enzyme.

Synonyms

This compound is also known by several other names in literature and commercial products:

-

Salmon-Gal

-

Rose-Gal

-

Red-Gal

-

6-Chloro-3-indoxyl-β-D-galactopyranoside

Physicochemical Properties

A summary of the key quantitative data for 6-chloro-3-indolyl-β-D-galactopyranoside is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₁₆ClNO₆ |

| Molecular Weight | 329.73 g/mol |

| CAS Number | 138182-21-5 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 188-190 °C |

| Optical Rotation | -43.5 ± 2.0° (c=1 in methanol) |

| Solubility | Insoluble in water. Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] |

| Purity (HPLC) | ≥97.5% - ≥98% |

Mechanism of Action and Signaling Pathway

The utility of Salmon-Gal as a reporter molecule is based on a two-step enzymatic and chemical reaction. First, β-galactosidase cleaves the β-glycosidic bond, releasing 6-chloro-3-indoxyl. This intermediate is unstable and, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, salmon-colored precipitate.

References

The Salmon-Pink Reaction: An In-depth Technical Guide to Salmon-Gal for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Salmon-Gal (6-Chloro-3-indoxyl-β-D-galactopyranoside), a chromogenic substrate for β-galactosidase, for researchers, scientists, and drug development professionals. Salmon-Gal serves as a valuable alternative to the more commonly used X-gal in a variety of molecular biology applications, offering distinct advantages in sensitivity and reaction speed.

Introduction to Salmon-Gal

Salmon-Gal is a chromogenic substrate that, when cleaved by the enzyme β-galactosidase, produces a salmon-pink colored precipitate. This reaction provides a visual marker for the presence of active β-galactosidase, an enzyme widely used as a reporter in molecular biology. The primary application of Salmon-Gal is in blue-white screening, a technique used to identify recombinant bacteria in cloning experiments. In this context, "white" colonies represent successful insertion of a DNA fragment into a plasmid, which disrupts the lacZα gene and prevents the formation of a functional β-galactosidase. Colonies with a non-recombinant plasmid will express a functional enzyme and appear pink when grown on media containing Salmon-Gal and an inducer like IPTG.

The Chemical Reaction

The enzymatic reaction of β-galactosidase on Salmon-Gal is a hydrolytic process. The enzyme cleaves the β-glycosidic bond linking the galactose molecule to the 6-chloro-3-indolyl group. This releases galactose and an unstable 6-chloro-3-hydroxyindole intermediate. The intermediate then undergoes spontaneous dimerization and oxidation in the presence of an electron acceptor, such as atmospheric oxygen or potassium ferricyanide, to form the insoluble salmon-pink precipitate, 6,6'-dichloro-indigo.

Figure 1: Enzymatic hydrolysis of Salmon-Gal by β-galactosidase.

Quantitative Data

While specific kinetic parameters for Salmon-Gal are not extensively documented in publicly available literature, data for other commonly used β-galactosidase substrates provide a useful reference for understanding the enzyme's activity. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insight into the enzyme's affinity for the substrate.

Table 1: Kinetic Parameters of β-Galactosidase with Various Substrates

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Notes |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 0.800 - 6.644 | 0.0864 - 147.5 | Values vary depending on the source of the enzyme and assay conditions. |

| Lactose | 23.28 | 10.88 | Natural substrate of β-galactosidase. |

| p-Nitrophenyl-β-D-galactopyranoside (pNPG) | 0.66 | 22.4 | A common synthetic substrate. |

| Salmon-Gal (6-Chloro-3-indoxyl-β-D-galactopyranoside) | Not readily available | Not readily available | Qualitative reports indicate high sensitivity and rapid color development. |

Note: The kinetic values presented are from various studies and may not be directly comparable due to differing experimental conditions.

Table 2: Recommended Reagent Concentrations for Bacterial Screening

| Reagent | Stock Solution Concentration | Final Concentration in Media |

| Salmon-Gal | 20 mg/mL in DMSO or DMF | 20-40 µg/mL |

| IPTG (Isopropyl β-D-1-thiogalactopyranoside) | 100 mM in sterile water | 0.1 - 1.0 mM |

Experimental Protocols

Preparation of Stock Solutions

Salmon-Gal Stock Solution (20 mg/mL):

-

Weigh 20 mg of Salmon-Gal powder.

-

Dissolve in 1 mL of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Vortex until fully dissolved.

-

Store in a light-protected container at -20°C.

IPTG Stock Solution (100 mM):

-

Weigh 23.8 mg of IPTG powder.

-

Dissolve in 1 mL of sterile deionized water.

-

Filter-sterilize through a 0.22 µm filter.

-

Store at -20°C.

Preparation of Salmon-Gal/IPTG Agar Plates

-

Prepare 1 liter of Luria-Bertani (LB) agar and autoclave.

-

Cool the autoclaved medium to approximately 50-55°C in a water bath.

-

Add the appropriate antibiotic to the required final concentration.

-

Aseptically add 1-2 mL of the 20 mg/mL Salmon-Gal stock solution (for a final concentration of 20-40 µg/mL).

-

Aseptically add 1-10 mL of the 100 mM IPTG stock solution (for a final concentration of 0.1-1.0 mM).

-

Swirl the medium gently to ensure thorough mixing.

-

Pour approximately 25 mL of the medium into sterile petri dishes.

-

Allow the plates to solidify at room temperature.

-

Store the plates at 4°C in the dark for up to one month.

Blue-White Screening Protocol

Figure 2: Workflow for blue-white screening using Salmon-Gal.

-

Transformation: Introduce the ligation mixture (containing the plasmid vector and DNA insert) into competent E. coli cells using a standard transformation protocol.

-

Plating: Spread an appropriate volume of the transformed cells onto the pre-warmed Salmon-Gal/IPTG/antibiotic agar plates.

-

Incubation: Incubate the plates overnight at 37°C.

-

Analysis: The following day, observe the colonies.

-

Salmon-Pink Colonies: These colonies contain the non-recombinant plasmid (vector without the DNA insert). The lacZα gene is intact, leading to the production of a functional β-galactosidase that hydrolyzes Salmon-Gal.

-

White/Colorless Colonies: These colonies presumptively contain the recombinant plasmid with the DNA insert. The insertion of the foreign DNA has disrupted the lacZα gene, preventing the formation of a functional β-galactosidase.

-

-

Verification: Pick individual white colonies for further analysis, such as plasmid DNA isolation and sequencing, to confirm the presence and orientation of the insert.

Advantages and Considerations

The use of Salmon-Gal offers several advantages over X-gal. Anecdotal and some published evidence suggests that the salmon-pink color can develop more rapidly and may provide a more distinct contrast against the background of bacterial colonies, facilitating easier identification of recombinants. Furthermore, in some applications, Salmon-Gal in combination with tetrazolium salts has been shown to provide a more sensitive detection system.

However, as with any chromogenic substrate, optimization of the concentration of Salmon-Gal and IPTG may be necessary for different bacterial strains and vectors to achieve the best results. It is also crucial to protect Salmon-Gal solutions and plates from light to prevent degradation.

Conclusion

Salmon-Gal is a robust and sensitive chromogenic substrate for the detection of β-galactosidase activity. Its distinct salmon-pink color provides a clear and rapid visual signal, making it an excellent alternative to X-gal for applications such as blue-white screening in molecular cloning. This guide provides the necessary technical information and protocols to successfully integrate Salmon-Gal into your research workflows.

A Comprehensive Technical Guide to the Applications of Salmon-Gal in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the basic applications of Salmon-Gal (6-Chloro-3-indolyl-β-D-galactopyranoside), a chromogenic substrate for the enzyme β-galactosidase, in molecular biology. While structurally similar to the more commonly known X-Gal, Salmon-Gal offers distinct advantages in certain applications, including enhanced sensitivity and faster reaction kinetics, particularly when used in conjunction with tetrazolium salts. This document details its use in blue-white screening for recombinant DNA, as a reporter in gene expression studies, and in yeast two-hybrid systems for detecting protein-protein interactions. Included are detailed experimental protocols, a summary of comparative data, and visualizations of key workflows and pathways to facilitate the practical implementation of Salmon-Gal in a laboratory setting.

Introduction to Salmon-Gal

Salmon-Gal is a chromogenic substrate for β-galactosidase, an enzyme encoded by the lacZ gene in E. coli. Upon enzymatic cleavage of the β-glycosidic bond by β-galactosidase, Salmon-Gal releases galactose and an indolyl moiety. This indolyl intermediate subsequently undergoes oxidation and dimerization to form an insoluble, salmon-colored precipitate. This distinct coloration allows for the visual identification of cells expressing a functional β-galactosidase.

The primary advantages of Salmon-Gal, particularly when combined with tetrazolium salts such as Nitro-Blue Tetrazolium (NBT) or Tetranitroblue Tetrazolium (TNBT), include increased sensitivity and a more rapid color development compared to the traditional X-Gal/ferricyanide method.[1][2][3] This makes it a valuable tool for applications where the expression of the lacZ reporter is low or when rapid results are desired.[2]

Core Applications in Molecular Biology

Blue-White Screening of Recombinant Plasmids

Blue-white screening is a widely used technique to identify bacterial colonies that have successfully incorporated a plasmid containing a DNA insert.[4] The method relies on the principle of α-complementation of the β-galactosidase enzyme.[4] Many cloning vectors carry a short segment of the lacZ gene (lacZα) containing a multiple cloning site (MCS). When these vectors are transformed into a host E. coli strain that expresses a non-functional C-terminal portion of β-galactosidase (the ω-peptide), the two peptides can complement each other to form a functional enzyme.

If a foreign DNA fragment is successfully ligated into the MCS, the lacZα reading frame is disrupted, and no functional α-peptide is produced. Consequently, no active β-galactosidase is formed.

-

Non-recombinant colonies (blue/salmon): Cells with a non-recombinant plasmid will have an intact lacZα gene, produce a functional β-galactosidase, and will cleave Salmon-Gal, resulting in salmon-colored colonies.[5]

-

Recombinant colonies (white): Cells with a recombinant plasmid (with an insert in the MCS) will not produce a functional β-galactosidase and will remain white.

Caption: Workflow for blue-white screening using Salmon-Gal.

Reporter Gene Assays for Gene Expression and Signaling Pathway Analysis

The lacZ gene is a common reporter used to study gene expression and the activity of signaling pathways. In these assays, the lacZ gene is placed under the control of a promoter of interest. The expression of β-galactosidase, and thus the intensity of the color produced with Salmon-Gal, serves as a readout for the activity of the promoter.

Salmon-Gal's enhanced sensitivity makes it particularly useful for detecting weak promoter activity or for visualizing gene expression patterns in tissues and embryos where the lacZ expression might be low.[2][3] For example, it has been successfully used to detect Wnt signaling pathway activity in mouse embryos at stages where traditional X-Gal staining failed to produce a signal.[2]

The canonical Wnt signaling pathway plays a crucial role in development and disease. Activation of the pathway leads to the stabilization of β-catenin, which then translocates to the nucleus and, in complex with TCF/LEF transcription factors, activates the expression of target genes. By using a reporter construct where the lacZ gene is downstream of a TCF/LEF responsive element, β-galactosidase activity becomes a proxy for Wnt pathway activation.

Caption: Wnt signaling pathway activation leading to lacZ reporter expression.

Yeast Two-Hybrid (Y2H) System

The yeast two-hybrid system is a powerful technique for identifying and characterizing protein-protein interactions.[6] It is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, a "bait" protein is fused to the BD, and a "prey" protein (or a library of potential interacting partners) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that can activate the expression of a reporter gene, often lacZ.

The resulting β-galactosidase activity can be detected using a colorimetric assay with a substrate like Salmon-Gal, providing a visual readout of the protein-protein interaction. This can be done through a colony-lift filter assay or a liquid culture assay.[7][8]

Caption: Workflow of the Yeast Two-Hybrid system with a lacZ reporter.

Data Presentation: Comparative Analysis of Chromogenic Substrates

| Feature | X-Gal with Ferri/Ferrocyanide | Salmon-Gal with Tetrazolium Salts (NBT/TNBT) | Reference(s) |

| Color of Precipitate | Blue | Dark purple (with NBT), Dark brown (with TNBT) | [1] |

| Reaction Speed | Slower (often requires overnight incubation) | Faster (color can appear within minutes to a few hours) | [1][2] |

| Sensitivity | Standard | Higher, allows detection of lower levels of β-galactosidase | [2][3] |

| Background Staining | Generally low | Can be higher, may require optimization of staining time | [1] |

Experimental Protocols

Preparation of Stock Solutions

-

Salmon-Gal Stock Solution: Dissolve Salmon-Gal in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 20 mg/mL. Store in a light-protected container at -20°C.

-

IPTG Stock Solution: Prepare a 100 mM solution of Isopropyl β-D-1-thiogalactopyranoside (IPTG) in sterile water. Filter-sterilize and store at -20°C.

-

Tetrazolium Salt Stock Solutions (for tissue staining):

-

NBT: Dissolve Nitro-Blue Tetrazolium in 70% DMF to a concentration of 50 mg/mL.

-

TNBT: Dissolve Tetranitroblue Tetrazolium in absolute ethanol at a concentration of 100 mg/mL.[2]

-

Protocol for Blue-White Screening with Salmon-Gal

This protocol is adapted from standard X-Gal protocols. Optimization of Salmon-Gal and IPTG concentrations may be necessary for specific vector-host systems.

-

Prepare LB Agar Plates:

-

Prepare LB agar and autoclave.

-

Cool the medium to approximately 50-55°C.

-

Add the appropriate antibiotic to the required final concentration.

-

Add IPTG to a final concentration of 0.1 mM.

-

Add Salmon-Gal from the 20 mg/mL stock solution to a final concentration of 40 µg/mL.

-

Mix gently and pour the plates.

-

Allow the plates to solidify and dry before use.

-

-

Transformation and Plating:

-

Perform the transformation of your ligated plasmid into a suitable E. coli host strain (e.g., DH5α, JM109).

-

Plate the transformed cells onto the prepared LB/antibiotic/IPTG/Salmon-Gal plates.

-

Incubate the plates overnight at 37°C.

-

-

Colony Selection:

-

Observe the plates for the presence of white and salmon-colored colonies.

-

White colonies are presumptive recombinants and should be selected for further analysis (e.g., plasmid isolation and sequencing).

-

Salmon-colored colonies likely contain the non-recombinant vector.

-

Protocol for Staining Mouse Embryos with Salmon-Gal/TNBT

This protocol is adapted from a method demonstrated to be more sensitive than the traditional X-Gal staining for detecting lacZ expression in mouse embryos.[2]

-

Fixation:

-

Dissect embryos in cold PBS.

-

Fix embryos in a solution of 0.2% glutaraldehyde, 2% formalin, 5 mM EGTA, and 2 mM MgCl₂ in 0.1 M phosphate buffer (pH 7.3) for 5-15 minutes, depending on the embryonic stage.

-

-

Washing:

-

Wash the embryos three times for 20 minutes each in a rinse solution containing 0.1% sodium deoxycholate, 0.2% IGEPAL-CA-630, and 2 mM MgCl₂ in 0.1 M phosphate buffer (pH 7.3).

-

-

Staining:

-

Prepare the staining solution fresh: 1 mg/mL Salmon-Gal and 0.4 mM TNBT in the rinse solution.[2]

-

Incubate the embryos in the staining solution in the dark at 37°C.

-

Monitor the color development, as the reaction can be rapid. Staining may be sufficient within 10 minutes to a few hours.[2]

-

Stop the reaction by washing the embryos in PBS.

-

-

Post-fixation and Storage:

-

Post-fix the stained embryos in 4% paraformaldehyde in PBS.

-

Store the embryos at 4°C.

-

Protocol for Colony-Lift Assay in Yeast Two-Hybrid

This is a qualitative assay to detect β-galactosidase activity in yeast colonies.

-

Yeast Growth:

-

Grow yeast colonies containing the bait and prey plasmids on an appropriate selective medium.

-

-

Colony Lift:

-

Place a sterile nitrocellulose or filter paper membrane onto the surface of the agar plate to lift the colonies.

-

Carefully peel the membrane off the plate.

-

-

Cell Lysis:

-

Freeze the membrane by immersing it in liquid nitrogen for 10-20 seconds.

-

Allow the membrane to thaw at room temperature. This freeze-thaw cycle helps to lyse the yeast cells.

-

-

Staining:

-

Prepare a staining solution containing Salmon-Gal in Z-buffer (a buffered solution typically containing sodium phosphate, potassium chloride, magnesium sulfate, and β-mercaptoethanol). A common recipe for the overlay is 0.5 M sodium phosphate buffer (pH 7.0), 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, and 0.3 mg/mL Salmon-Gal in 1% agarose.

-

Overlay the membrane with the Salmon-Gal solution or place it on a filter paper soaked in the solution.

-

Incubate at 30°C or 37°C and monitor for the development of a salmon color.

-

Conclusion

Salmon-Gal serves as a valuable alternative to X-Gal for the detection of β-galactosidase activity in a range of molecular biology applications. Its heightened sensitivity and rapid color development, particularly when used with tetrazolium salts, make it an excellent choice for reporter gene assays where expression levels are low and for histochemical staining of tissues and embryos. While it can also be employed in blue-white screening and yeast two-hybrid assays, researchers should be mindful of the potential for higher background and may need to optimize protocols accordingly. This guide provides a foundational understanding and practical protocols to facilitate the integration of Salmon-Gal into routine laboratory workflows.

References

- 1. Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23) | Helier Scientific ltd [helierscientific.com]

- 2. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Principle and Protocol of Yeast Two-hybrid System - Creative BioMart [creativebiomart.net]

- 5. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Colony Lift Colorimetric Assay for β-Galactosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stockingerlab.osu.edu [stockingerlab.osu.edu]

Methodological & Application

Application Notes and Protocols for 6-chloro-3-indolyl-beta-d-galactopyranoside (Salmon-Gal) in Bacterial Screening

Introduction

In molecular cloning, the selection of bacterial colonies containing recombinant plasmids is a critical step. Chromogenic screening methods provide a rapid and visual means of identifying these colonies. 6-chloro-3-indolyl-beta-d-galactopyranoside, also known as Salmon-Gal or Red-GAL, is a chromogenic substrate for the enzyme β-galactosidase.[1][2][3] It serves as an effective alternative to the more traditional substrate, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), for the blue-white screening of recombinant bacterial colonies.[1] This technique relies on the principle of α-complementation of the lacZ gene, which is disrupted when a DNA insert is successfully ligated into the multiple cloning site of a suitable vector.[4][5]

When β-galactosidase is active, it cleaves Salmon-Gal, resulting in the formation of a salmon or rose-colored precipitate, allowing for the easy differentiation of recombinant (white) from non-recombinant (colored) colonies.[1][3] These application notes provide a detailed protocol for using Salmon-Gal in bacterial screening, a comparison with X-Gal, and visual guides to the underlying biochemical pathway and experimental workflow.

Biochemical Pathway of Chromogenic Screening

The screening method is based on the insertional inactivation of the lacZα gene fragment in the plasmid vector.

-

Non-Recombinant Colonies: In the absence of a DNA insert, the lacZα gene in the plasmid complements the lacZΔM15 mutation in the host E. coli strain, producing a functional β-galactosidase enzyme.[4] This enzyme hydrolyzes the Salmon-Gal substrate present in the medium. The hydrolysis product, 6-chloro-3-hydroxyindole, spontaneously dimerizes and oxidizes to form an insoluble, rose-colored pigment.[1][3]

-

Recombinant Colonies: When a foreign DNA fragment is successfully inserted into the multiple cloning site within the lacZα gene, the reading frame is disrupted.[6] This prevents the production of a functional β-galactosidase. Consequently, Salmon-Gal is not hydrolyzed, and the bacterial colonies remain white.

Data Presentation: Comparison of Chromogenic Substrates

Salmon-Gal offers several advantages over the traditionally used X-Gal. A summary of their key characteristics is presented below for easy comparison.

| Feature | 6-chloro-3-indolyl-β-d-galactopyranoside (Salmon-Gal) | 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) |

| Product Color | Rose/Salmon[1][3] | Blue[7] |

| Colony Appearance | White (Recombinant) vs. Rose/Salmon (Non-recombinant)[3] | White (Recombinant) vs. Blue (Non-recombinant) |

| Solvent | N,N-dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) | N,N-dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[8] |

| Heat Stability | Not specified as autoclavable. Should be added after autoclaving. | Not autoclavable; must be added to cooled media.[9][10] |

| Light Sensitivity | Protect from light.[1] | Light sensitive; store in the dark.[8][11] |

| Potential Advantages | Can be used for simultaneous detection of multiple enzymes with different substrates (e.g., with X-Glc).[1][3] | Well-established and widely used standard for blue-white screening.[7][9] |

Experimental Workflow for Bacterial Screening

The overall process for using Salmon-Gal in bacterial screening involves ligation of the DNA insert into a suitable vector, transformation of competent E. coli, plating on selective media containing Salmon-Gal and IPTG, and subsequent identification of recombinant colonies.

Experimental Protocols

1. Preparation of Stock Solutions

-

Salmon-Gal Stock Solution (20 mg/mL):

-

IPTG Stock Solution (100 mM):

-

Weigh 238 mg of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Dissolve in 10 mL of sterile deionized water.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store in aliquots at -20°C.

-

2. Preparation of Salmon-Gal/IPTG Screening Plates

This protocol is for the preparation of 1 liter of LB agar, sufficient for approximately 40 standard petri dishes.

-

Prepare 1 liter of Luria-Bertani (LB) agar according to the manufacturer's instructions.

-

Autoclave the medium to sterilize it.

-

Allow the autoclaved medium to cool in a water bath to 50-55°C. It is crucial that the medium is not too hot, as this can degrade the antibiotic and the chromogenic substrate.[8]

-

Add the appropriate antibiotic to the desired final concentration (e.g., 100 µg/mL for ampicillin).

-

Aseptically add 2 mL of the 20 mg/mL Salmon-Gal stock solution (final concentration 40 µg/mL).

-

Aseptically add 1 mL of the 100 mM IPTG stock solution (final concentration 0.1 mM).

-

Swirl the flask gently to mix all the components thoroughly without creating air bubbles.

-

Pour approximately 25 mL of the medium into sterile petri dishes.

-

Allow the plates to solidify at room temperature.

-

Store the plates inverted at 4°C, protected from light, for up to one month.

3. Protocol for Bacterial Screening

-

Following the transformation of your ligation reaction into a suitable competent E. coli strain (e.g., DH5α, TOP10), plate the transformed cells onto the prepared Salmon-Gal/IPTG/antibiotic plates.

-

Spread the cells evenly using a sterile spreader.

-

Incubate the plates in an inverted position overnight (16-24 hours) at 37°C.

-

After incubation, examine the plates for colony growth and color development.

-

White or colorless colonies are presumptive recombinants, containing the plasmid with the DNA insert that disrupts the lacZα gene.

-

Rose or salmon-colored colonies are non-recombinants, containing the vector without the insert, thus expressing functional β-galactosidase.[3]

-

-

Select several white colonies for further analysis, such as plasmid DNA isolation, restriction digestion, or sequencing, to confirm the presence and orientation of the insert.

References

- 1. 6-Chloro-3-indoxyl-beta-D-galactopyranoside | 138182-21-5 | C-5000 [biosynth.com]

- 2. Research Products International Corp Red-GAL [6-Chloro-3-indolyl-B-D-galactopyranoside], | Fisher Scientific [fishersci.com]

- 3. 138182-21-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Blue–white screen - Wikipedia [en.wikipedia.org]

- 5. Describe the mechanism and applications of blue-white screening in the selection of recombinants ? | Sathee Forum [forum.prutor.ai]

- 6. Blue white screening | PPTX [slideshare.net]

- 7. goldbio.com [goldbio.com]

- 8. bioline.com [bioline.com]

- 9. S-Gal: an autoclavable dye for color selection of cloned DNA inserts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uni-onward.com.tw [uni-onward.com.tw]

- 11. X-Gal, chromogenic beta-galactosidase substrate (CAS 7240-90-6) | Abcam [abcam.com]

Application Notes and Protocols for Salmon-Gal/IPTG Colony Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Salmon-White Screening

In the field of molecular cloning, the selection of bacterial colonies containing a recombinant plasmid is a critical step. Salmon-white screening is a powerful and efficient visual method for identifying these desired colonies. This technique is a variation of the traditional blue-white screening and relies on the principle of α-complementation of the β-galactosidase enzyme.[1]

The core of this method involves a cloning vector that contains the lacZα gene, which encodes for the α-peptide of the β-galactosidase enzyme. This vector's multiple cloning site (MCS) is located within the lacZα sequence. When this plasmid is transformed into a suitable E. coli host strain (e.g., DH5α, JM109), which expresses the non-functional ω-peptide of β-galactosidase, the two peptides can combine (α-complementation) to form a functional enzyme.

The expression of the lacZα gene is controlled by the lac operon and is induced by Isopropyl β-D-1-thiogalactopyranoside (IPTG), a non-metabolizable lactose analog.[2] In the presence of IPTG, a functional β-galactosidase is produced, which can then cleave the chromogenic substrate, Salmon-Gal (6-Chloro-3-indolyl-β-D-galactopyranoside). The enzymatic cleavage of Salmon-Gal results in the formation of an insoluble salmon-pink precipitate, coloring the colony.[3]

However, if a foreign DNA fragment is successfully inserted into the MCS, the lacZα reading frame is disrupted. This "insertional inactivation" prevents the production of a functional α-peptide. Consequently, no active β-galactosidase is formed, Salmon-Gal is not cleaved, and the bacterial colonies remain white. These white colonies are the ones presumed to contain the recombinant plasmid and are selected for further analysis.

Materials and Reagents

Reagent Preparation and Storage

Proper preparation and storage of stock solutions are crucial for successful salmon-white screening.

| Reagent | Stock Concentration | Solvent | Storage Conditions |

| Salmon-Gal | 20 mg/mL | N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | -20°C, protected from light. |

| IPTG | 100 mM (23.8 mg/mL) | Sterile deionized water | -20°C |

| Antibiotic | Varies (e.g., 100 mg/mL for Ampicillin) | Varies (e.g., sterile deionized water for Ampicillin) | -20°C |

Note: When preparing the Salmon-Gal stock solution, ensure the powder is fully dissolved. The solution should be stored in a light-blocking tube.[3] Similarly, IPTG solutions should be filter-sterilized before storage.

Experimental Protocols

There are two primary methods for preparing selective agar plates for salmon-white screening. Method 1 is generally preferred for a large number of plates, ensuring even distribution of the reagents. Method 2 is convenient for a smaller batch of plates.

Method 1: Incorporating Reagents into Molten Agar

This method ensures a uniform concentration of Salmon-Gal and IPTG throughout the agar.

-

Prepare your desired agar medium (e.g., Luria-Bertani (LB) agar) and autoclave according to the manufacturer's instructions.

-

Cool the autoclaved medium in a 50-55°C water bath. It is critical that the agar is not too hot, as excessive heat can degrade the antibiotic, IPTG, and Salmon-Gal.

-

Once cooled, add the appropriate antibiotic to its final working concentration (e.g., 100 µg/mL for ampicillin).

-

Add IPTG from your stock solution to a final concentration of 0.1 mM to 1.0 mM. A common starting concentration is 0.1 mM.

-

Add Salmon-Gal from your stock solution to a final concentration of 20-40 µg/mL. A recommended starting point is 40 µg/mL (e.g., add 2 mL of a 20 mg/mL stock solution per 1 liter of media).

-

Swirl the flask gently but thoroughly to mix all components without introducing air bubbles.

-

Aseptically pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).

-

Allow the plates to solidify at room temperature. For best results, let the plates dry for 24-48 hours at room temperature or for a shorter period in a laminar flow hood before use.

-

Store the plates at 4°C in the dark for up to one month.[4]

Method 2: Spreading Reagents on Pre-poured Plates

This method is useful when preparing a small number of plates or when using pre-made antibiotic plates.

-

Use pre-poured agar plates containing the appropriate antibiotic. If the plates are from cold storage, allow them to warm to room temperature.

-

Pipette 40 µL of the 20 mg/mL Salmon-Gal stock solution and 10-40 µL of the 100 mM IPTG stock solution onto the surface of each plate.

-

Using a sterile spreader, gently and evenly distribute the solution across the entire surface of the agar.

-

Allow the plates to dry completely in a laminar flow hood or on a clean bench with the lids slightly ajar until the liquid has been fully absorbed. This may take 30-60 minutes.

-

The plates are now ready for plating the transformed cells.

Transformation and Plating

-

Perform the transformation of your ligation reaction into competent E. coli cells using your established protocol (e.g., heat shock or electroporation).

-

After the recovery step (typically 1 hour at 37°C in SOC medium), plate an appropriate volume (e.g., 50-200 µL) of the transformation culture onto the prepared Salmon-Gal/IPTG selective plates.

-

Incubate the plates inverted at 37°C for 16-24 hours.

Colony Selection

-

After incubation, observe the plates for colony growth.

-

Salmon-pink/Red Colonies: These colonies contain a non-recombinant plasmid (i.e., the vector without an insert) and are producing a functional β-galactosidase.

-

White Colonies: These colonies presumptively contain the recombinant plasmid with your DNA insert, which has disrupted the lacZα gene.

-

Select several well-isolated white colonies for further analysis, such as colony PCR, plasmid DNA isolation and purification, restriction enzyme digestion, and DNA sequencing to confirm the presence and orientation of the insert.

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the molecular mechanism and the experimental workflow.

References

Application Notes and Protocols for Histochemical Staining with 6-chloro-3-indolyl-beta-d-galactopyranoside (Red-Gal)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-3-indolyl-beta-d-galactopyranoside, also known as Red-Gal or Salmon-Gal, is a chromogenic substrate for the enzyme β-galactosidase.[1] Upon enzymatic cleavage, it forms a salmon-colored or rose-colored precipitate at the site of enzyme activity.[1] This characteristic makes it a valuable tool in various molecular biology and histochemistry applications, particularly for the detection of β-galactosidase reporter gene expression in cells and tissues. Red-Gal serves as an alternative to the more commonly used substrate, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), which produces a blue precipitate.[2][3]

The sensitivity of Red-Gal staining is generally considered to be similar to that of X-gal.[3] However, its sensitivity can be significantly enhanced, and the reaction time shortened, by using it in combination with tetrazolium salts such as nitroblue tetrazolium (NBT).[3][4] This combination results in a more intense, purple-to-brown precipitate.[3] The choice between Red-Gal and other substrates often depends on the specific application, the desired color of the precipitate for visualization and imaging, and the required sensitivity.

Key Applications:

-

Reporter Gene Assays: Monitoring the expression of genes linked to a lacZ reporter in transgenic studies.

-

Cell Lineage Tracing: Identifying and tracking cells expressing β-galactosidase over time.

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: Detecting senescent cells, which exhibit increased β-galactosidase activity at a suboptimal pH (typically pH 6.0).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of Red-Gal in histochemical staining, with a comparison to the widely used X-gal.

| Parameter | Red-Gal (Salmon-Gal) | X-gal | Notes |

| Precipitate Color | Salmon/Rose-colored[1] | Blue | The choice of substrate can be influenced by the counterstain used or the natural pigmentation of the tissue. |

| Sensitivity | Similar to X-gal[3] | Standard | Sensitivity can be application-dependent. |

| Enhanced Sensitivity | High, when combined with tetrazolium salts (e.g., NBT, TNBT)[2][3][4] | Moderate enhancement with tetrazolium salts | The Red-Gal/TNBT combination has been shown to be more sensitive than the traditional X-gal/ferricyanide method, but may produce higher background.[2] |

| Staining Speed | Faster staining has been observed, particularly with tetrazolium salts.[4] | Generally slower than enhanced Red-Gal methods | Reaction times can be optimized based on the level of enzyme expression. |

| pH Optimum (Bacterial β-gal) | ~7.0-7.5 | ~7.0-7.5 | Optimal pH for bacterial β-galactosidase used in reporter assays. |

| pH for SA-β-Gal Staining | 6.0 | 6.0 | A suboptimal pH is used to specifically detect the increased lysosomal β-galactosidase activity in senescent cells.[5] |

| Stock Solution Concentration | Typically 20-40 mg/mL in DMF or DMSO | Typically 20-40 mg/mL in DMF or DMSO | Stock solutions should be stored protected from light at -20°C. |

| Working Concentration | 1 mg/mL | 1 mg/mL | This concentration can be optimized depending on the specific application and tissue type. |

Experimental Protocols

Protocol 1: Standard Histochemical Staining of Tissue Sections

This protocol is designed for the detection of β-galactosidase activity in frozen tissue sections.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 0.2% glutaraldehyde in PBS (prepare fresh)

-

Wash Buffer: PBS with 2 mM MgCl₂

-

Red-Gal Stock Solution: 20 mg/mL this compound in N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Store at -20°C.

-

Staining Solution (prepare fresh, protect from light):

-

5 mM Potassium Ferrocyanide

-

5 mM Potassium Ferricyanide

-

2 mM MgCl₂

-

1 mg/mL Red-Gal (from stock solution)

-

in PBS, pH 7.4

-

Procedure:

-

Sample Preparation:

-

Cut frozen tissue sections (10-15 µm) and mount on slides.

-

Allow slides to air dry briefly.

-

-

Fixation:

-

Immerse slides in freshly prepared Fixation Solution for 10-15 minutes at room temperature.

-

Wash the slides three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare the Staining Solution by adding the Red-Gal stock solution to the buffer containing potassium ferrocyanide, potassium ferricyanide, and MgCl₂.

-

Cover the tissue sections completely with the Staining Solution.

-

Incubate the slides in a humidified chamber at 37°C for 1 to 18 hours. The incubation time will vary depending on the level of β-galactosidase expression and should be optimized. Monitor the color development periodically under a microscope.

-

-

Post-Staining:

-

When the desired staining intensity is reached, wash the slides three times with PBS for 5 minutes each.

-

(Optional) Counterstain with a suitable nuclear counterstain like Nuclear Fast Red.

-

Dehydrate the sections through a graded series of ethanol, clear with xylene, and mount with a permanent mounting medium.

-

-

Visualization:

-

Examine the slides under a light microscope. Regions with β-galactosidase activity will show a salmon-to-rose colored precipitate.

-

Protocol 2: Enhanced Sensitivity Staining with Red-Gal and NBT

This protocol utilizes Nitroblue Tetrazolium (NBT) to increase the sensitivity and speed of the staining reaction.

Materials:

-

Same as Protocol 1, with the following modifications to the Staining Solution.

-

NBT Stock Solution: 50 mg/mL Nitroblue Tetrazolium in 70% DMF / 30% water.

-

Enhanced Staining Solution (prepare fresh, protect from light):

-

1 mg/mL Red-Gal

-

0.4 mM NBT

-

0.1% Sodium Deoxycholate

-

0.2% IGEPAL-CA630 (or similar non-ionic detergent)

-

2 mM MgCl₂

-

in 0.1 M Phosphate Buffer, pH 7.3

-

Procedure:

-

Sample Preparation and Fixation: Follow steps 1 and 2 from Protocol 1.

-

Staining:

-

Prepare the Enhanced Staining Solution.

-

Cover the tissue sections with the solution and incubate at 37°C in a humidified chamber.

-

Monitor the color development closely as this reaction is faster. Staining may be sufficient within 30 minutes to a few hours.

-

-

Post-Staining and Visualization: Follow steps 4 and 5 from Protocol 1. The resulting precipitate will be a dark purple to brown color.

Visualizations

Signaling Pathway and Chemical Reaction

The histochemical staining with Red-Gal is based on a direct enzymatic reaction. The β-galactosidase enzyme recognizes and cleaves the glycosidic bond in the this compound substrate. This releases the galactose moiety and an unstable, soluble 6-chloro-3-indoxyl intermediate. This intermediate then undergoes rapid dimerization and oxidation to form an insoluble, colored precipitate, 6,6'-dichloro-indigo, at the site of enzyme activity.

Caption: Enzymatic conversion of Red-Gal to a colored precipitate by β-galactosidase.

Experimental Workflow

The overall workflow for histochemical staining with Red-Gal involves a series of sequential steps from sample preparation to final visualization. Adherence to this workflow is crucial for obtaining reliable and reproducible results.

Caption: Step-by-step workflow for Red-Gal histochemical staining.

References

- 1. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Senescence β-Galactosidase Staining Kit | Cell Signaling Technology [cellsignal.com]

Enhanced Sensitivity in β-Galactosidase Detection: Application of Salmon-Gal and Tetrazolium Salts

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The use of β-galactosidase (β-gal) as a reporter enzyme is a cornerstone of molecular biology, enabling the study of gene expression, protein-protein interactions, and cell fate. Traditional methods often rely on the chromogenic substrate X-gal, which produces a blue precipitate. However, for applications requiring higher sensitivity and faster results, the combination of Salmon-Gal (6-Chloro-3-indolyl-β-D-galactopyranoside) with tetrazolium salts offers a superior alternative. This application note details the principles, provides comparative data, and presents protocols for utilizing Salmon-Gal in conjunction with various tetrazolium salts—Nitro Blue Tetrazolium (NBT), Tetranitro Blue Tetrazolium (TNBT), and Iodonitrotetrazolium (INT)—for enhanced detection of β-galactosidase activity in a range of applications including histochemistry, Western blotting, and ELISA.

Introduction

β-galactosidase, encoded by the lacZ gene, catalyzes the hydrolysis of β-galactosides. Its activity can be readily detected using chromogenic substrates that yield a colored product upon cleavage. While X-gal has been the substrate of choice for many years, its sensitivity can be limiting, especially when detecting low levels of enzyme expression.

The substitution of X-gal with Salmon-Gal, coupled with the use of tetrazolium salts as electron acceptors, significantly amplifies the signal, leading to a more rapid and sensitive detection system.[1][2] Upon enzymatic cleavage of Salmon-Gal, an indoxyl derivative is released. In the presence of a tetrazolium salt, this derivative is oxidized, leading to the reduction of the tetrazolium salt into a highly colored and insoluble formazan precipitate.[1][3] This two-step reaction provides a robust and sensitive method for localizing β-galactosidase activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the Salmon-Gal/tetrazolium salt system for enhanced sensitivity in various bioassays.

Data Presentation

The combination of Salmon-Gal with different tetrazolium salts results in varied sensitivity and precipitate colors. The following table summarizes these characteristics, providing a basis for selecting the optimal combination for a specific application. The Salmon-Gal/TNBT combination has been reported to be the most sensitive for the detection of β-galactosidase in mouse embryos.[1][3]

| Substrate Combination | Precipitate Color | Relative Sensitivity | Recommended Applications | Reference |

| Salmon-Gal / NBT | Dark Purple | High | Histochemistry, Western Blotting | [1][3] |

| Salmon-Gal / TNBT | Dark Brown | Very High | Detection of low-level gene expression, Embryo staining | [1][2][3] |

| Salmon-Gal / INT | Dark Brick-Red | Moderate to High | Histochemistry (offers color contrast) | [1][3] |

| X-gal / Ferri/Ferrocyanide | Blue | Standard | General histochemistry, Blue-white screening | [1] |

Signaling Pathway and Experimental Workflow

Biochemical Signaling Pathway

The enzymatic reaction involves a two-step process. First, β-galactosidase hydrolyzes Salmon-Gal to produce galactose and a 6-chloro-3-indoxyl intermediate. This intermediate then reduces a tetrazolium salt to form a colored formazan precipitate.

Caption: Enzymatic cleavage of Salmon-Gal and subsequent formazan formation.

General Experimental Workflow

The following diagram outlines the general workflow for detecting β-galactosidase activity using Salmon-Gal and tetrazolium salts in histochemistry, Western blotting, and ELISA.

Caption: General workflow for β-galactosidase detection applications.

Experimental Protocols

A. Histochemical Staining of Tissues and Cells

This protocol is optimized for detecting β-galactosidase activity in tissue sections and cultured cells.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 0.2% glutaraldehyde, 2% formaldehyde, 2 mM MgCl₂, 5 mM EGTA in PBS

-

Wash Buffer: PBS containing 2 mM MgCl₂

-

Staining Solution (prepare fresh):

-

1 mg/mL Salmon-Gal (dissolved in DMSO)

-

0.4 mM NBT, TNBT, or INT

-

5 mM Potassium Ferricyanide

-

5 mM Potassium Ferrocyanide

-

2 mM MgCl₂ in PBS, pH 7.4

-

Protocol:

-

Sample Preparation:

-

For tissue sections: Fix tissues by perfusion or immersion in Fixation Solution for 1-2 hours at 4°C. Cryoprotect in 30% sucrose in PBS overnight, then embed and section.

-

For cultured cells: Wash cells with PBS, then fix with Fixation Solution for 10-15 minutes at room temperature.

-

-

Washing: Wash samples three times for 5 minutes each with Wash Buffer.

-

Staining: Incubate samples in the freshly prepared Staining Solution at 37°C in the dark. Monitor color development, which can range from 15 minutes to overnight depending on the level of β-galactosidase expression.

-

Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing the samples three times for 5 minutes each with PBS.

-

Counterstaining and Mounting (Optional): Counterstain with Nuclear Fast Red if desired, then dehydrate and mount with a suitable mounting medium.

B. Western Blotting (Adapted Protocol)

This protocol is adapted for the chromogenic detection of β-galactosidase fusion proteins or proteins detected with a β-galactosidase-conjugated secondary antibody.

Materials:

-

Transfer Buffer (e.g., Towbin's buffer)

-

Tris-Buffered Saline with Tween 20 (TBST)

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary Antibody (if applicable)

-

Secondary Antibody conjugated to β-galactosidase

-

Alkaline Phosphatase (AP) Buffer: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 5 mM MgCl₂

-

Detection Solution (prepare fresh in AP Buffer):

-

1 mg/mL Salmon-Gal

-

0.4 mM NBT

-

Protocol:

-

Protein Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation (if necessary): If detecting a target protein with a primary antibody, incubate the membrane with the diluted primary antibody in Blocking Buffer for 1 hour at room temperature or overnight at 4°C. Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the β-galactosidase-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Equilibration: Briefly wash the membrane with AP Buffer.

-

Detection: Incubate the membrane in the freshly prepared Detection Solution at room temperature. Monitor the development of the purple precipitate.

-

Stopping the Reaction: Stop the reaction by washing the membrane extensively with deionized water.

-

Drying and Imaging: Air-dry the membrane and document the results by scanning or photography.

C. Enzyme-Linked Immunosorbent Assay (ELISA) (Adapted Protocol)

This protocol is adapted for a colorimetric ELISA using a β-galactosidase-conjugated antibody.

Materials:

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer: PBS with 0.05% Tween 20 (PBST)

-

Blocking Buffer: 1% BSA in PBST

-

Sample/Standard Diluent: Blocking Buffer

-

β-galactosidase-conjugated Detection Antibody

-

Substrate Solution (prepare fresh):

-

1 mg/mL Salmon-Gal

-

0.4 mM NBT in AP Buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 5 mM MgCl₂)

-

-

Stop Solution: 2N H₂SO₄

Protocol:

-

Coating: Coat a 96-well microplate with antigen or capture antibody in Coating Buffer overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate three times with Wash Buffer. Add samples and standards diluted in Sample/Standard Diluent and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times with Wash Buffer. Add the β-galactosidase-conjugated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Incubation: Add 100 µL of freshly prepared Substrate Solution to each well and incubate at room temperature in the dark. Monitor the color development.

-

Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (typically around 560-595 nm for formazan precipitates, though optimization is recommended) using a microplate reader.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | - Over-staining | - Reduce incubation time with the staining/detection solution. |

| - Inadequate blocking | - Increase blocking time or try a different blocking agent. | |

| - Endogenous β-galactosidase activity | - For histochemistry, perform a heat inactivation step (e.g., 70°C for 5-10 min) before staining. | |

| No/Weak Signal | - Low enzyme concentration | - Increase incubation time with the staining/detection solution. |

| - Inactive enzyme | - Ensure proper storage and handling of β-galactosidase conjugates. Check for interfering substances in buffers. | |

| - Incorrect pH of staining buffer | - Verify the pH of the staining/substrate buffer. | |

| Precipitate is diffuse | - Sub-optimal fixation | - Optimize fixation time and conditions. |

| - Delay in processing | - Process samples promptly after fixation. |

Conclusion

The use of Salmon-Gal in combination with tetrazolium salts provides a highly sensitive and rapid method for the detection of β-galactosidase activity. This system offers significant advantages over traditional X-gal staining, particularly for applications requiring the detection of low-abundance targets. The protocols and data presented in this application note serve as a valuable resource for researchers looking to enhance the sensitivity and efficiency of their β-galactosidase-based assays. By selecting the appropriate tetrazolium salt and optimizing the reaction conditions, researchers can achieve robust and reliable results in histochemistry, Western blotting, and ELISA.

References

- 1. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advantages and Limitations of Salmon-Gal/Tetrazolium Salt Histochemistry for the Detection of LacZ Reporter Gene Activity in Murine Epithelial Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arcadia: a visualization tool for metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 6-chloro-3-indolyl-β-D-galactopyranoside Stock Solution: Application Notes and Protocols

Introduction

6-chloro-3-indolyl-β-D-galactopyranoside is a chromogenic substrate for the enzyme β-galactosidase. In the fields of molecular biology, microbiology, and drug development, it serves as a critical tool for detecting β-galactosidase activity. When cleaved by this enzyme, the substrate releases 6-chloro-3-indoxyl, which upon dimerization and oxidation, forms a salmon-pink colored precipitate. This distinct colorimetric output allows for the visual identification and selection of cells expressing active β-galactosidase, a widely used reporter gene in various experimental systems. A common application is in conjunction with isopropyl-β-D-thiogalactopyranoside (IPTG) for the screening of bacterial colonies in cloning experiments. Unlike the more traditional X-gal which produces a blue color, 6-chloro-3-indolyl-β-D-galactopyranoside offers a different color for dual-reporter assays or as a preferred alternative. The proper preparation of a stable, high-quality stock solution is paramount for obtaining reliable and reproducible experimental results.

Data Presentation

The following table summarizes the key quantitative data for the preparation and storage of 6-chloro-3-indolyl-β-D-galactopyranoside stock solutions.

| Parameter | Value | Solvents | Notes |

| Chemical Formula | C₁₄H₁₆ClNO₆ | - | - |

| Molecular Weight | 329.73 g/mol [1][2][3] | - | - |

| Appearance | White to off-white crystalline powder[2] | - | - |

| Solubility | Insoluble in water; Soluble in Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[4][5] | DMSO, DMF | Use high-purity, anhydrous solvents for optimal stability. |

| Stock Solution Concentration | 20 - 25 mg/mL[4] | DMSO or DMF | A common and effective concentration range for various applications. |

| Storage Temperature | -20°C (Freezer)[4][6] | - | For long-term stability. Protect from light and moisture.[6][7] |

| Working Concentration (in media) | 40 - 100 µg/mL | - | This is a typical final concentration in agar plates for bacterial screening.[1] |

Experimental Protocols

Protocol: Preparation of a 25 mg/mL 6-chloro-3-indolyl-β-D-galactopyranoside Stock Solution

This protocol details the steps for preparing a 25 mg/mL stock solution of 6-chloro-3-indolyl-β-D-galactopyranoside.

Materials:

-

6-chloro-3-indolyl-β-D-galactopyranoside powder

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sterile, light-blocking microcentrifuge tubes or glass vials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile tips

Procedure:

-